Fumagiringillin
Description
Contextualization within Natural Product Chemistry
Natural product chemistry involves the study of compounds produced by living organisms. Fungi, in particular, are a rich source of structurally diverse secondary metabolites with various biological activities. Aspergillus species are well-known producers of a wide array of such compounds, including polyketides, terpenoids, and alkaloids nih.govjmb.or.kr. Fumagillin (B1674178), a meroterpenoid, is a prominent example of a bioactive natural product isolated from fungi acs.orgnih.gov. Fumagiringillin belongs to the class of 2-benzofurans and is recognized as a derivative of fumagillin, placing it within the scope of natural products derived from fungal metabolism nih.gov. Research into compounds like this compound contributes to the understanding of fungal biosynthetic pathways and the potential discovery of new lead compounds for various applications.
Historical Overview of Fumagillin Derivative Research
The history of research into fumagillin and its derivatives dates back to the mid-20th century. Fumagillin was first isolated from Aspergillus fumigatus in 1949 and characterized in 1951 nih.govacs.orgnih.govtaylorandfrancis.com. Initially recognized for its amoebicidal properties, fumagillin's unique structure and biological activities spurred further investigation nih.govacs.orgnih.govtaylorandfrancis.com. Over time, researchers became interested in identifying and synthesizing derivatives of fumagillin to explore variations in activity and stability researchgate.netresearchgate.netasm.org. This led to the discovery of various natural and synthetic analogues researchgate.net. This compound itself was identified more recently, isolated in 2004 from a strain of Aspergillus fumigatus researchgate.netacs.orgnih.govacs.org. Its isolation alongside fumagillin indicated its presence as a naturally occurring congener or derivative produced by the same organism researchgate.netacs.org. The structural elucidation of this compound, like other fumagillin derivatives, relied on spectroscopic analyses to determine its complex chemical architecture researchgate.netacs.orgnih.gov.
Significance of Aspergillus fumigatus as a Biosynthetic Source
Aspergillus fumigatus is a filamentous fungus widely recognized for its ability to produce a diverse range of secondary metabolites jmb.or.krmdpi.commdpi.com. This species is the primary source from which fumagillin was originally isolated acs.orgnih.govtaylorandfrancis.comnih.gov. Subsequent research, including the isolation of this compound, has further underscored the significance of A. fumigatus as a source of fumagillin-related compounds researchgate.netacs.orgnih.govacs.org. The biosynthesis of fumagillin in A. fumigatus is governed by a specific gene cluster, known as the fma cluster, located on chromosome 8 acs.orgmdpi.complos.org. This cluster contains the genetic information encoding the enzymes responsible for the intricate steps involved in assembling the fumagillin molecule, a meroterpenoid composed of a terpenoid portion (fumagillol) and a polyketide-derived decatetraenedioic acid side chain acs.orgnih.gov. The regulatory mechanisms controlling the expression of these biosynthetic genes, such as the involvement of the veA and laeA genes, highlight the complex genetic machinery within A. fumigatus that dictates the production of these secondary metabolites mdpi.complos.org. The co-isolation of this compound with fumagillin from A. fumigatus suggests that this compound is likely a product of a related or modified biosynthetic pathway within this fungus researchgate.netacs.org. The study of A. fumigatus continues to be crucial for understanding the biosynthesis of these natural products and potentially discovering other novel derivatives.
Detailed Research Findings:
Research on this compound has primarily focused on its isolation and structural characterization since its discovery. It was isolated from a strain of Aspergillus fumigatus and its structure was determined using spectral analyses researchgate.netacs.orgnih.govacs.org. This compound has a molecular formula of C26H36O8 and a molecular weight of 476.6 g/mol nih.govchemspider.com. Structurally, it is a fumagillin derivative researchgate.netacs.orgnih.gov. Studies have investigated its biological activities, such as cytotoxicity, although it was found to have moderate activity against certain cell lines in initial assessments acs.org. Research also shows that this compound, along with fumagillin, exhibited inhibitory activity against MRSA in one study frontiersin.org.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-10-[[(3S,3aS,4S,5R,7aR)-7a-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-4-methoxy-3-methyl-1,3a,4,5,6,7-hexahydro-2-benzofuran-5-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H36O8/c1-18(2)13-14-20(27)25(3)24-23(32-4)19(15-16-26(24,31)17-33-25)34-22(30)12-10-8-6-5-7-9-11-21(28)29/h5-13,19-20,23-24,27,31H,14-17H2,1-4H3,(H,28,29)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24-,25-,26+/m1/s1 |
InChI Key |
CTJMHUNIVHCSLW-CVKHXQCASA-N |
Isomeric SMILES |
CC(=CC[C@H]([C@@]1([C@H]2[C@@H]([C@@H](CC[C@@]2(CO1)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C)O)C |
Canonical SMILES |
CC(=CCC(C1(C2C(C(CCC2(CO1)O)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C)O)C |
Synonyms |
fumagiringillin |
Origin of Product |
United States |
Discovery, Isolation, and Production of Fumagiringillin
Fungal Strain Identification and Characterization
Fumagiringillin has been reported as a secondary metabolite produced by strains of the filamentous fungus Aspergillus fumigatus. nih.govresearchgate.netnih.govmdpi.com Aspergillus fumigatus is a ubiquitous saprophytic fungus known for its ability to produce a diverse array of secondary metabolites. redalyc.orgnih.govresearchgate.netjmb.or.kr
Identification and characterization of Aspergillus fumigatus strains capable of producing this compound typically involve both morphological and genotypic analyses. Macroscopic examination of colonies grown on agar (B569324) plates, such as comprehensive potato dextrose agar (CPDA) or potato dextrose agar (PDA), reveals characteristic features like colony color (often smoky gray-green to slate grey), texture (woolly to cottony), and growth rate. nih.govmdpi.comredalyc.org Microscopic analysis further details conidial heads, conidiophores, vesicles, sterigmata, and conidia morphology. mdpi.com
Genotypic identification commonly utilizes molecular techniques, such as the amplification and sequencing of the internal transcribed spacer (ITS) region of ribosomal DNA (rDNA). nih.govmdpi.comredalyc.orgkoreascience.kr Phylogenetic analysis comparing the obtained ITS sequences to reference strains in genetic databases confirms the identification of Aspergillus fumigatus. nih.govmdpi.com For instance, one study identified an A. fumigatus strain with 99.82% similarity to a reference sequence based on ITS gene analysis. nih.gov Another study confirmed A. fumigatus strains with up to 98% homology to reference strains using ITS1-ITS4 sequences. redalyc.org
Fermentation and Cultivation Methodologies for Optimized Yield
Optimizing the fermentation and cultivation conditions for Aspergillus fumigatus is crucial for enhancing the yield of secondary metabolites, including fumagillin (B1674178) and its derivatives like this compound. mdpi.comresearchgate.netgoogle.com Conventional approaches often involve single-factor experiments, although these may not fully capture the interactions between different parameters. mdpi.comresearchgate.net Response surface methodology (RSM) is a widely used technique in bioengineering for optimizing such processes by evaluating the combined effects of multiple factors. mdpi.comresearchgate.net
Fermentation media composition plays a significant role in fungal growth and metabolite production. Typical media for Aspergillus fumigatus cultivation include carbon sources like glycerol (B35011) or glucose, nitrogen sources such as yeast extract, corn flour, or nitrate, and various salts providing essential minerals like magnesium, potassium, chlorine, sodium, and iron. mdpi.comgoogle.com For example, one fermentation medium included glycerol (33 g/L), yeast extract (3.1 g/L), corn flour (1.7 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (1.5 g/L), KCl (0.5 g/L), NaCl (0.5 g/L), and FeSO₄·7H₂O (0.13 g/L). mdpi.com
Cultivation is often performed in shake flasks under controlled conditions. Inoculation involves introducing a suspension of fungal spores into the fermentation medium. mdpi.comgoogle.comresearchgate.net The incubation period and conditions are critical for optimal metabolite accumulation. mdpi.comgoogle.com
Several culture conditions have been investigated to optimize the production of fumagillin by Aspergillus fumigatus, and these findings are generally applicable to the production of related fumagillin derivatives. Key parameters include temperature, pH, inoculation volume (or percentage), and rotation speed (for liquid cultures). mdpi.comresearchgate.netresearchgate.netijbcp.com
Studies have shown that fermentation temperature significantly impacts the growth and enzyme activity of Aspergillus fumigatus. mdpi.com While the optimal temperature can vary depending on the specific strain and target metabolite, temperatures between 25 °C and 37 °C have been reported for A. fumigatus cultivation. google.com One study investigating fumagillin production found 34 °C to be an effective incubation temperature. mdpi.com
The initial pH of the fermentation medium is another critical factor influencing fungal growth and metabolite yield. mdpi.comresearchgate.net Research indicates that the pH significantly affects fumagillin yield, with optimal production observed around pH 7. mdpi.com While yields at pH 6 and 7 were found to be similar, both were significantly higher than at lower pH values. mdpi.com
Inoculation volume, representing the proportion of the spore suspension introduced into the culture medium, also affects fermentation. mdpi.comresearchgate.netresearchgate.net A 5% inoculation percentage of spores relative to the liquid volume has been used in studies. mdpi.com
Rotation speed in shake flask cultures influences aeration and nutrient distribution, impacting fungal growth and metabolite production. mdpi.comresearchgate.net A rotation speed of 180 r/min has been employed in Aspergillus fumigatus fermentations for fumagillin production. mdpi.com
Optimization studies using single-factor experiments and RSM have demonstrated that parameters such as pH and liquid volume can be primary factors influencing fumagillin yield, while inoculation percentage, rotational speed, and temperature may have less discernible effects depending on the range studied. mdpi.com Through optimization, the yield of fumagillin has been shown to increase significantly. mdpi.comresearchgate.net
An example of optimized initial fermentation conditions for fumagillin production included a liquid volume of 50 mL in a 250 mL shake flask, inoculated with a 5% spore suspension, incubated at 30 °C and shaken at 180 r/min for 168 hours, with a medium pH of 7.2 ± 0.1. mdpi.com
Extraction and Primary Purification Strategies
Following fermentation, the extraction and primary purification of this compound from the culture broth are essential steps to obtain the compound in a usable form. These processes aim to separate the target metabolite from fungal biomass and other co-produced substances.
Extraction typically involves using organic solvents to partition the compound from the aqueous fermentation broth. mdpi.comnih.gov The choice of solvent is critical and is often determined through screening experiments to identify those that efficiently extract the target compound with minimal impurities. mdpi.com Solvents such as ethyl acetate (B1210297), dichloromethane (B109758), petroleum ether, and cyclohexane (B81311) have been evaluated for the extraction of fumagillin and related compounds from Aspergillus fumigatus cultures. mdpi.comnih.gov Dichloromethane and ethyl acetate have shown relatively high extraction yields for fumagillin, with dichloromethane potentially offering higher purity. mdpi.com The ratio of the extraction solvent to the fermentation broth is another parameter that can be optimized. mdpi.com
After extraction, the organic phase containing the dissolved metabolites is typically concentrated, often using techniques like vacuum rotary evaporation. mdpi.com This concentrated extract then undergoes primary purification steps to isolate this compound.
Chromatographic techniques are widely used for the purification of fungal metabolites. Silica gel column chromatography is a common method for initial fractionation of crude extracts, using varying solvent mixtures as eluents. nih.gov High-performance liquid chromatography (HPLC), particularly preparative HPLC, is employed for further purification to obtain high-purity compounds. mdpi.comresearchgate.net This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. mdpi.comresearchgate.net The yield and purity of the isolated compound are determined using analytical methods like HPLC. mdpi.com
Optimization of the extraction process, including solvent selection and solvent-to-broth ratio, is crucial for improving the efficiency and yield of metabolite recovery. mdpi.com Similarly, optimizing purification methods, such as the parameters for preparative chromatography, is vital for obtaining high-purity this compound. mdpi.comresearchgate.net
Structural Elucidation and Comprehensive Characterization
Advanced Spectroscopic Techniques for Structural Determination
The planar structure and relative stereochemistry of Fumagiringillin were primarily elucidated through detailed analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and supported by comparisons with known compounds. researchgate.netpsu.eduacs.org While direct single-crystal X-ray diffraction data specifically for this compound is not explicitly detailed in the provided snippets, this technique is a powerful tool for structural confirmation and has been applied to related fumagillin (B1674178) analogues, suggesting its relevance in this context. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), was instrumental in determining the intricate structure of this compound. researchgate.netpsu.eduacs.orgmdpi.com Analysis of the ¹H and ¹³C NMR spectra allowed for the assignment of individual proton and carbon signals, providing crucial information about the functional groups and connectivity within the molecule. psu.edumdpi.commdpi.comnih.gov
Detailed interpretation of 2D NMR data, such as HMBC correlations, helped to establish the carbon framework and the connections between different parts of the molecule. psu.edumdpi.com For instance, HMBC correlations were used to deduce the connectivity of carbonyl carbons and the unsaturated side chain. psu.edu ¹H-¹H COSY spectra revealed coupling between adjacent protons, confirming sequential connectivity. mdpi.com
While specific, comprehensive NMR data tables for this compound were not directly extracted from the provided snippets, the references indicate that such data were acquired and analyzed for structural assignment. researchgate.netpsu.eduacs.orgmdpi.commdpi.comnih.gov The similarity in NMR data between this compound and fumagillin was noted, aiding in the structural elucidation of the new derivative. psu.eduacs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was employed to determine the molecular formula of this compound. researchgate.netmdpi.comnih.govmdpi-res.comresearchgate.netresearchgate.net HRESIMS data provided precise mass measurements, allowing for the calculation of the elemental composition of the compound. mdpi.com For example, HRESIMS data revealed a molecular ion peak that corresponded to the determined molecular formula, confirming the number of atoms of each element present in the molecule. mdpi.com PubChem lists the molecular formula of this compound as C₂₆H₃₆O₈ with a molecular weight of 476.6 g/mol and a monoisotopic mass of 476.24101810 Da. nih.gov
Single-Crystal X-ray Diffraction Analysis
Although direct single-crystal X-ray diffraction data for this compound was not explicitly presented in the search results, this technique is a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. nih.govsdu.dk The structural elucidation of related cycloartane-type triterpenoids has involved single-crystal X-ray diffraction researchgate.net, and crystallography has been used to confirm the absolute stereochemistry of fumagillin analogues acs.org. This suggests that obtaining suitable crystals of this compound would allow for its structure to be unequivocally confirmed by X-ray diffraction.
Stereochemical Assignment
The relative stereochemistry of this compound was assigned through the analysis of coupling constants in the ¹H NMR spectrum and 2D NOESY experiments. psu.eduacs.org Coupling constants provided information about the dihedral angles between coupled protons, helping to establish the relative orientation of substituents on rings. psu.edu
NOESY correlations indicated through-space proximity between protons. psu.eduacs.org Strong positive NOE correlations between specific protons, such as between H-4R and H-9, and between H-1 and the H-14 protons, were used to position these groups on the same side of the molecule. psu.edu The absence of expected NOE correlations, for instance, between H-1 and H-3 protons to the H-6 protons, provided crucial evidence for assigning the stereochemistry of ring junctions, such as the trans stereochemistry of the C5/C9 ring junction. psu.eduacs.org The stereochemistries of the conjugated double bonds in the side chain were determined as all-E based on coupling constants and NOE correlations. acs.org The stereochemistry of the hydroxyl group at C-10 could not be assigned with certainty based solely on the NMR data. acs.org
Comparative Structural Analysis with Core Fumagillin Scaffold and Analogues
This compound is described as a new derivative of fumagillin. researchgate.netacs.orgpsu.edunih.govacs.org Structural comparisons with the core fumagillin scaffold and other analogues were essential in its characterization. researchgate.netpsu.eduacs.orgmdpi.comresearchgate.netnih.gov The planar structure of this compound was determined to be similar to fumagillin, with key differences leading to its classification as a new derivative. psu.eduacs.org
Fumagillin (PubChem CID 6917655) is a meroterpenoid featuring a cyclohexene (B86901) epoxide core and a polyene side chain. nih.gov this compound shares structural elements with fumagillin but possesses distinct modifications. The provided information highlights the close structural relationship and the use of comparative NMR chemical shifts to aid in the assignment of this compound's structure. psu.eduacs.orgmdpi.com The isolation of this compound alongside fumagillin from the same fungal strain further supports their structural and biosynthetic relationship. researchgate.netacs.org Studies on other fumagillin analogues have also contributed to understanding the structural features important for their biological activities and chemical properties. acs.orgresearchgate.netnih.gov
Table 1: Comparative Structural Features of this compound and Fumagillin
| Feature | This compound (1) | Fumagillin (2) | Reference(s) |
| Source | Aspergillus fumigatus | Aspergillus fumigatus, Aspergillus terreus | researchgate.netacs.orgnih.gov |
| Molecular Formula | C₂₆H₃₆O₈ | C₂₆H₃₄O₇ | nih.govnih.gov |
| Molecular Weight | 476.6 g/mol | 458.5 g/mol | nih.govnih.gov |
| Core Structure | Hexahydro-2-benzofuran moiety with hydroxyl and methoxy (B1213986) groups and a side chain attachment | 1-Oxaspiro[2.5]octane (spiroepoxide) core with methoxy and side chain attachment | nih.govnih.gov |
| Side Chain | (2E,4E,6E,8E)-10-oxodeca-2,4,6,8-tetraenoic acid ester | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid ester | nih.govnih.gov |
| Key Differences | Presence of a hydroxyl group and a hexahydro-2-benzofuran ring system instead of the spiroepoxide found in fumagillin | Presence of a spiroepoxide ring | researchgate.netpsu.eduacs.org |
| Stereochemistry | Relative stereochemistry assigned, all-E double bonds in side chain, C5/C9 trans ring junction | Known stereochemistry, including the spiroepoxide and the all-E configuration of the polyene side chain | psu.eduacs.orgnih.govnih.gov |
Table 2: Selected NMR Chemical Shift Comparison (Illustrative based on text descriptions)
While detailed, side-by-side NMR data tables for this compound and Fumagillin were not provided in the snippets, the text indicates that comparisons of chemical shifts were used in structural elucidation. psu.eduacs.orgmdpi.com Below is an illustrative example based on the descriptions, not a complete dataset.
| Position | This compound (δC) (Illustrative) | Fumagillin (δC) (Illustrative) | Reference(s) |
| C-2 | 66.8 | 66.6 | psu.edu |
| H-2 | 5.67 | 5.71 | psu.edu |
| Aromatic/Olefinic Carbons | Varied signals observed | Varied signals observed | mdpi.com |
| Methoxy Carbons | Varied signals observed | Varied signals observed | mdpi.com |
Note: This table provides illustrative examples based on textual descriptions of NMR comparisons and is not a complete set of assigned NMR data for both compounds.
Biosynthetic Pathways and Genetic Regulation
Proposed Biosynthetic Origins and Precursors (e.g., cis-Farnesyl Pyrophosphate)
The biosynthesis of Fumagillin (B1674178) involves the convergence of two distinct pathways: one producing a sesquiterpene core and the other a polyketide-derived side chain. The sesquiterpene portion is believed to originate from farnesyl pyrophosphate (FPP). acs.orgnih.goviupac.orgnih.gov Specifically, β-trans-bergamotene, a sesquiterpene derived from FPP, serves as a key intermediate in the pathway. acs.orgnih.govnih.gov FPP itself is a crucial precursor in the biosynthesis of all sesquiterpenes, sterols, and carotenoids. wikipedia.org The polyketide component is a dodecapentaenoic diacid, synthesized by a polyketide synthase. acs.orgnih.gov These two components are subsequently joined by esterification to form fumagillin. mdpi.comnih.gov
Identification and Characterization of Putative Biosynthetic Gene Clusters
The genes responsible for Fumagillin production in A. fumigatus are organized within a biosynthetic gene cluster (BGC). mdpi.commdpi.com This cluster, known as the fma cluster, is located within a larger supercluster on the subtelomeric region of chromosome 8 in A. fumigatus. mdpi.com The fma cluster encompasses approximately 15 genes (ranging from Afu8g00370 to Afu8g00520) that encode the enzymes and regulatory elements necessary for Fumagillin biosynthesis. mdpi.com The identification of this cluster was a significant step in understanding Fumagillin production. plos.orgmdpi.comcapes.gov.br
Role of Regulatory Genes (e.g., veA, fumR, laeA) in Pathway Control
The expression of the fma gene cluster is tightly regulated by several genetic factors, including veA, fumR, and laeA. plos.orgresearchgate.netmdpi.comnih.govnih.gov veA is a conserved global regulator in fungi that influences various cellular processes, including secondary metabolism. plos.orgnih.govnih.gov RNA sequencing analysis has shown that veA controls the expression of numerous genes in A. fumigatus, including those within secondary metabolite gene clusters like the fma cluster. plos.orgnih.gov
fumR (Afu8g00420) is a gene located within the fma cluster and encodes a putative C6 type transcription factor. plos.orgnih.gov fumR is a veA-dependent regulatory gene, and its deletion results in the silencing of the fma cluster and the elimination of Fumagillin biosynthesis. plos.orgresearchgate.netnih.gov This indicates that FumR acts as a positive regulator of the fma gene family. researchgate.net
laeA is another gene encoding a component of the fungal velvet complex, similar to veA. plos.orgmdpi.comnih.gov laeA is also involved in the regulation of numerous secondary metabolite gene clusters in A. fumigatus. plos.orgmdpi.comnih.gov Expression of fumR has been found to be dependent on laeA, highlighting the interconnectedness of these regulatory elements in controlling Fumagillin production. plos.orgnih.gov LaeA and velvet proteins like VeA can form multimeric complexes, such as VelB-VeA-LaeA, which play a role in regulating gene expression for secondary metabolite biosynthesis, often influenced by light. mdpi.com
Enzymatic Functions and Mechanistic Steps within the Pathway
The Fumagillin biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded within the fma gene cluster. plos.orgnih.gov The pathway begins with the conversion of farnesyl pyrophosphate (FPP) to β-trans-bergamotene by a membrane-bound terpene cyclase, Fma-TC (beta-trans-bergamotene synthase). acs.orgnih.govgenome.jp
The polyketide portion is synthesized by Fma-PKS, a polyketide synthase, which produces a dodecapentaenoate precursor. acs.orgnih.gov This precursor is believed to remain attached to the Fma-PKS enzyme. nih.gov
The sesquiterpene core undergoes several oxidative tailoring steps. A multifunctional cytochrome P450 monooxygenase, Fma-P450, catalyzes multiple transformations, including hydroxylation, bicyclic ring-opening, and epoxidations, to generate a highly oxygenated structure like 5-keto-demethoxyfumagillol from β-trans-bergamotene. acs.orgnih.govuniprot.org
Further steps involve other enzymes such as Fma-C6H, a dioxygenase responsible for hydroxylation, and Fma-MT, a methyltransferase, which participate in transformations leading to intermediates like 5-keto-fumagillol. nih.gov A stereoselective keto-reductase, Fma-KR, is involved in the reduction of 5-keto-fumagillol to fumagillol (B1674179). nih.govuniprot.orggenome.jp
Finally, the fumagillol core is esterified with the dodecapentaenoyl group, likely facilitated by an acyltransferase (Fma-AT), to yield Fumagillin. acs.orgnih.gov
Strategies for Metabolic Engineering to Enhance Biosynthetic Output
Metabolic engineering strategies can be employed to enhance the production of Fumagillin. While the provided search results offer limited specific examples for Fumagillin itself, the general principles of metabolic engineering for secondary metabolite production in fungi are applicable. rsc.org
One approach involves optimizing fermentation conditions, such as temperature, pH, inoculation volume, rotation speed, and liquid volume, which has been shown to increase Fumagillin yield. mdpi.com For instance, optimizing temperature can significantly impact both biomass and Fumagillin production. mdpi.com
Another strategy involves genetic manipulation of the producing organism, A. fumigatus. This could include overexpression of key enzymes in the biosynthetic pathway or manipulation of regulatory genes like veA, fumR, or laeA to upregulate the expression of the fma gene cluster. plos.orgresearchgate.netmdpi.comnih.govnih.gov Conversely, understanding the negative regulatory mechanisms could also provide targets for increasing production.
Furthermore, techniques such as using response surface methodology (RSM) can be applied to optimize fermentation processes for higher yields. mdpi.com Improving downstream processing, such as using high-performance preparative liquid chromatography, can also enhance the recovery and purity of Fumagillin. mdpi.com
Chemical Synthesis and Derivatization Studies
Total Synthetic Approaches for Fumagiringillin and Related Structures
The total synthesis of fumagillin (B1674178) and its analogues has been a subject of interest in organic chemistry due to their intricate structures and biological activities. While specific details on the total synthesis of this compound are limited in the provided context, studies on the total synthesis of fumagillin and the development of synthetic routes to related structures provide valuable insights into the chemical strategies employed. The interest in synthesizing these compounds is often driven by the desire to create new analogues for biological evaluation. researchgate.netresearchgate.net Research has explored methodologies for constructing key structural elements of these molecules. For instance, a highly stereoselective oxocarbenium ion-alkene cyclization has been described as a methodology potentially useful for the synthesis of side-chain analogues of fumagillin. researchgate.net The synthesis of specific analogues, such as fumagalone, where the spiroepoxide moiety of fumagillin is replaced with an aldehyde, has also been reported to investigate the role of different functional groups in biological activity. nih.govacs.org These synthetic efforts contribute to understanding the structure-activity relationships within the fumagillin family of compounds.
Semisynthetic Modifications and Analog Design
Semisynthetic approaches have been extensively utilized to generate a diverse array of fumagillin analogues. This strategy typically involves modifying the naturally occurring fumagillin molecule to create derivatives with altered chemical and biological properties. Notable examples include semisynthetic analogues like TNP-470 (analogue 2) and PPI-2458 (analogue 3), which have been investigated for their inhibitory effects on methionine aminopeptidase-2 (MetAP2). researchgate.netnih.govacs.org These modifications often target specific regions of the molecule, such as the polyolefinic chain at C6 or the spiroepoxide function, to modulate activity, stability, or other pharmacological characteristics. nih.govacs.org this compound itself is a naturally occurring derivative of fumagillin, isolated from Aspergillus fumigatus, highlighting that structural variations can arise biogenetically. researchgate.netnih.gov The design of these analogues is often guided by the aim to improve efficacy, reduce toxicity, or enhance specific interactions with biological targets.
Chemical Transformations and Reactivity Profiles (e.g., Acidic Degradation Pathways)
The chemical reactivity of fumagillin analogues, particularly the electrophilic spiroepoxide moiety, is crucial for their mechanism of action, which often involves covalent binding to a target protein like MetAP2. nih.govacs.org However, this reactivity can also lead to degradation under certain conditions. Studies investigating the chemical transformations of fumagillin analogues have detailed their reactivity profiles. For example, the acidic degradation pathways of the fumagillin analogue PPI-2458 (compound 3) have been characterized. nih.govacs.org In an acidic environment, such as that modeling the stomach, PPI-2458 undergoes ring-opening addition reactions with water and HCl, leading to the formation of several degradation products, including diols and chlorohydrins (compounds 4-7). nih.govacs.org The specific products formed depend on the reaction conditions, such as pH. At pH 2, three main products were observed. nih.govacs.org On a preparative scale, treatment with aqueous HCl yielded compounds 4 and 5, while anhydrous HCl in dioxane provided a route to compounds 6 and 7. nih.govacs.org Further reactivity of these degradation products has been observed; for instance, the chlorohydrin 6 was shown to revert back to the parent epoxide 3 in rat plasma under slightly basic conditions, suggesting a dynamic equilibrium and the potential for regeneration of the active species. nih.govacs.org This detailed understanding of chemical transformations is vital for predicting the behavior of these compounds in different biological and chemical milieus.
Molecular Mechanisms of Action Non Clinical Focus
Identification and Validation of Specific Molecular Targets
A key molecular target identified for Fumagillin (B1674178) is methionine aminopeptidase (B13392206) 2 (MetAP2). patsnap.comresearchgate.netmdpi.compnas.orgresearchgate.netpnas.orgmdpi.comasm.orgwikipedia.orgebi.ac.uklipidmaps.orgfao.orgacs.orgjci.orgnih.govnih.govnih.govacs.orgnih.govnih.govasm.org MetAP2 is a crucial enzyme involved in the post-translational modification of proteins, specifically the removal of the initiator methionine residue from nascent polypeptides. patsnap.comfao.org This process is a prerequisite for subsequent modifications like myristoylation and acetylation, which are essential for the proper function and localization of many proteins. asm.org Inhibition of MetAP2 by Fumagillin disrupts this critical step, impacting protein function and cellular signaling pathways. patsnap.comfao.org The specificity of Fumagillin's binding is highlighted by its lack of inhibition of the closely related enzyme, methionine aminopeptidase 1 (MetAP1). pnas.orgpnas.orgmdpi.comebi.ac.uk
Validation of MetAP2 as a target has been demonstrated through various approaches in non-clinical settings. For instance, studies using biotinylated Fumagillin have shown its covalent binding to MetAP2 in cell lysates. asm.orgnih.gov Furthermore, genetic studies, such as silencing the Entamoeba histolytica MetAP2 gene (EhMetAP2), have shown altered susceptibility to Fumagillin, supporting EhMetAP2 as a primary target for its amebicidal activity. asm.orgnih.gov
Biochemical Inhibition Studies through in vitro Enzymatic Assays
In vitro enzymatic assays have been instrumental in characterizing the inhibitory activity of Fumagillin against MetAP2. These studies typically measure the enzyme's ability to cleave a substrate (such as L-methionine 4-methylcoumaryl-7-amide) in the presence of Fumagillin. nih.gov Results from these assays consistently demonstrate that Fumagillin potently inhibits MetAP2 enzymatic activity. researchgate.netpnas.orgebi.ac.ukacs.orgnih.govasm.org
Reported IC50 values (the concentration of inhibitor required to reduce the enzyme's activity by half) for Fumagillin against MetAP2 vary depending on the source of the enzyme and assay conditions. For example, one study reported an IC50 of 10 nM for Fumagillin against METAP2. lipidmaps.org Studies on Entamoeba histolytica MetAP2 (EhMetAP2) showed an IC50 of 89.0 ± 11.9 nM for Fumagillin against the mock control strain in a WST-1 assay, which assesses cell viability as an indicator of MetAP2 inhibition in this context. nih.gov
Biochemical studies using Fumagillin analogs have also helped to elucidate the structural requirements for MetAP2 inhibition. researchgate.netpnas.orgacs.org These studies have shown a correlation between the potency of Fumagillin analogs in enzymatic assays and their activity in cell-based assays, further supporting MetAP2 inhibition as the underlying mechanism. pnas.org
Mechanistic Insights into Covalent Binding and Active Site Interactions
A key aspect of Fumagillin's mechanism of action is its irreversible binding to MetAP2, which occurs through the formation of a covalent bond. patsnap.compnas.orgresearchgate.netmdpi.comasm.orgwikipedia.orgebi.ac.ukfao.orgacs.orgnih.govasm.orgnih.govacs.org This covalent modification involves the reactive epoxide group located on the cyclohexane (B81311) moiety of Fumagillin. mdpi.comresearchgate.netebi.ac.ukfao.orgacs.orgnih.govacs.org The specific residue in human MetAP2 that is covalently modified by Fumagillin is a histidine residue, His231, located within the enzyme's active site. pnas.orgmdpi.comasm.orgwikipedia.orgebi.ac.ukfao.orgacs.orgnih.govasm.org
Crystal structure analysis of MetAP2 in complex with Fumagillin has provided detailed insights into these interactions. pnas.orgebi.ac.ukacs.org These structures reveal how Fumagillin fits into the active site, with its epoxide positioned to react with His231, leading to irreversible inactivation of the enzyme. pnas.orgebi.ac.ukacs.org The spiro-oxirane at C2 of Fumagillin is particularly involved in forming this covalent linkage. acs.org The isoprenoid side-chain of Fumagillin also plays a role in binding by occupying a hydrophobic pocket within the enzyme, which helps to correctly position the epoxide for the reaction with His231. acs.org Site-directed mutagenesis studies targeting His231 have confirmed its crucial role in both the catalytic activity of MetAP2 and the covalent binding of Fumagillin. pnas.org
Modulation of Cellular Signaling Pathways in Non-Clinical Models
Inhibition of MetAP2 by Fumagillin can lead to the modulation of various cellular signaling pathways in non-clinical models, primarily as a consequence of disrupting the processing and function of proteins that require N-terminal methionine cleavage. One notable example is the impact on noncanonical Wnt signaling. Studies using the Fumagillin analog TNP-470 in zebrafish embryos have demonstrated that MetAP2 inhibition blocks noncanonical Wnt signaling. nih.gov This pathway is critical for developmental processes, cell differentiation, and tumorigenesis. nih.gov The inhibition of noncanonical Wnt signaling by TNP-470 occurs downstream or at the level of Frizzled receptors and upstream of JNK and CaMKII activation. nih.gov Antisense morpholino oligonucleotide injection targeting MetAP2 in zebrafish embryos phenocopies gastrulation defects observed in noncanonical Wnt5 loss-of-function mutants, further supporting the link between MetAP2 and this signaling pathway in a non-clinical developmental model. nih.gov
Beyond Wnt signaling, MetAP2 inhibition can affect other pathways due to its broad impact on protein processing. For instance, MetAP activity is essential for cell viability, and its inhibition can affect subsequent activities necessary for the proper functioning of proteins related to cell viability and growth. mdpi.com Guanine nucleotide-binding proteins (G protein-coupled receptors or GPCRs), a family of proteins requiring N-terminal processing, are among those potentially affected by MetAP inhibition. mdpi.com While the precise mechanisms are still being elucidated, the disruption of MetAP2 activity by Fumagillin in non-clinical models highlights its potential to influence diverse cellular signaling cascades.
Here is a table summarizing some of the IC50 values reported for Fumagillin:
| Compound | Target Enzyme/Organism | Assay Type | IC50 Value | Source |
| Fumagillin | METAP2 | Enzymatic Assay | 10 nM | lipidmaps.org |
| Fumagillin | EhMetAP2 (E. histolytica) | WST-1 Assay (Cell Viability) | 89.0 ± 11.9 nM | nih.gov |
| Biotinylated Fumagillin | E. histolytica | Amebicidal Activity | 1.15 ± 0.03 µM | nih.gov |
Pre Clinical Biological Activities and Applications Non Human/non Clinical
Antimicrobial Efficacy Studies
Fumagillin (B1674178) is recognized broadly as an antimicrobial agent, though its efficacy is most prominently documented against eukaryotic microbes rather than bacteria. wikipedia.orgebi.ac.uk It was originally isolated from the fungus Aspergillus fumigatus and has been used to control microsporidian protozoan infections, such as Nosema apis in honey bees. wikipedia.orgnih.gov While it is classified as having antibacterial properties, detailed studies focusing on its direct in vitro efficacy against specific bacterial strains such as Staphylococcus aureus, Escherichia coli, and Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively represented in recent literature. ebi.ac.uk An early study from 1955 investigated the action of fumagillin on a bacteriophage associated with Staphylococcus aureus, but this does not equate to direct bactericidal or bacteriostatic activity against the bacterium itself. nih.gov
| Target Organism/System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Protozoa (e.g., Nosema apis) | Fumagillin | Used as a treatment for infections in honey bees. | wikipedia.orgnih.gov |
| Bacteria (General) | Fumagillin | Classified as an antibacterial drug, but specific efficacy data (e.g., MIC) against common bacterial strains is limited in available literature. | ebi.ac.uk |
| Staphylococcus aureus bacteriophage | Fumagillin | Action on the bacteriophage was studied, not direct action on the bacteria. | nih.gov |
Anti-Angiogenic Activity in in vitro Endothelial Cell Models and Relevant Non-Human in vivo Systems
The anti-angiogenic activity of Fumagillin and its synthetic analogue, AGM-1470 (also known as TNP-470), is well-established. nih.govpnas.org These compounds are potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Their primary mechanism of action is the covalent binding and inhibition of methionine aminopeptidase-2 (MetAP-2), an enzyme essential for endothelial cell proliferation. nih.gov
In vitro Studies:
Endothelial Cell Proliferation: Fumagillin and AGM-1470 inhibit the proliferation of endothelial cells in culture. newjerseywoundhealing.org Specifically, AGM-1470 prevents the entry of normal endothelial cells into the G1 phase of the cell cycle at picomolar concentrations. aacrjournals.org
Capillary-like Tube Formation: In a rat blood vessel organ culture assay, AGM-1470 was found to selectively inhibit the formation of capillary-like tubes by endothelial cells at concentrations ranging from 1-1,000 ng/ml, with minimal impact on non-endothelial cell growth. nih.gov
In vivo Non-Human Systems:
Tumor-Induced Angiogenesis: Both Fumagillin and AGM-1470 suppress tumor-induced angiogenesis in various animal models. nih.govnewjerseywoundhealing.org In mice with colorectal cancer, Fumagillin treatment resulted in smaller tumor mass and lower microvessel density. nih.gov
Assay Models: The potent anti-angiogenic activity of AGM-1470 has been demonstrated in several non-human in vivo systems, including the chick embryo chorioallantoic membrane assay and the rat corneal assay. nih.govnewjerseywoundhealing.org
| Model System | Compound | Key Research Finding | Reference |
|---|---|---|---|
| In vitro Endothelial Cell Proliferation | Fumagillin, AGM-1470 | Potently inhibits proliferation and arrests cells before the G1 phase of the cell cycle. | aacrjournals.org |
| In vitro Rat Blood Vessel Organ Culture | AGM-1470 | Selectively inhibited capillary-like tube formation by endothelial cells. | nih.gov |
| In vivo Chick Embryo & Rat Corneal Assays | AGM-1470 | Demonstrated potent inhibition of angiogenesis in both models. | nih.govnewjerseywoundhealing.org |
| In vivo Murine Colorectal Cancer Model | Fumagillin | Suppressed tumor growth and metastasis by inhibiting angiogenesis. | nih.gov |
| In vivo Rat Hepatocellular Carcinoma Model | Fumagillin | Effectively inhibited liver tumor growth and metastasis. | nih.gov |
Immunomodulatory Effects in Cell-Based Assays
Fumagillin derivatives have been shown to exert immunomodulatory effects, particularly by influencing macrophage inflammatory responses through a novel mechanism involving endothelial cells. Research using a lipase-labile fumagillin prodrug (Fum-PD) delivered via nanoparticles demonstrated an indirect suppression of inflammation. nih.govnih.gov
| Cell Model | Compound | Mechanism and Effect | Reference |
|---|---|---|---|
| Mouse Endothelial Cells (SVEC4-10) | Fumagillin Prodrug (Fum-PD) | Exposure led to a dose-dependent release of Nitric Oxide (NO). | nih.govacs.org |
| Mouse Peritoneal Macrophages (co-cultured system) | Fumagillin Prodrug (Fum-PD) | Endothelial-derived NO activates AMPK in macrophages, which suppresses the NF-κB pathway and reduces inflammatory cytokine release. | nih.govnih.gov |
Evaluation of Cytotoxicity in Specific Non-Human Cell Lines
The cytotoxic effects of Fumagillin's analogues have been evaluated against non-human cancer cell lines, with findings suggesting that their primary anti-tumor action in vivo is derived from anti-angiogenesis rather than direct toxicity to tumor cells.
Future Research Trajectories and Industrial Potential
Further Elucidation of Undiscovered Biosynthetic Genes and Pathways
Understanding the complete biosynthetic pathway of fumagiringillin is crucial for potentially enhancing its production or genetically engineering producing organisms. While the biosynthetic gene cluster for fumagillin (B1674178), the parent compound, has been identified in Aspergillus fumigatus (the fma cluster), the specific genes and enzymatic steps leading to this compound are still areas of active investigation. mdpi.comacs.orgnih.govnih.govresearchgate.net The fma cluster is located in the subtelomeric region of chromosome 8 in A. fumigatus and contains 15 genes. mdpi.com Research has identified key enzymes in the fumagillin pathway, such as a polyketide synthase and an acyltransferase involved in forming the decatetraenedioic acid portion, as well as a terpene cyclase responsible for the β-trans-bergamotene core. acs.orgnih.gov However, the precise modifications that differentiate this compound from fumagillin, such as the addition of a hydroxyl group or other structural changes, require further enzymatic and genetic characterization. nih.govresearchgate.net Elucidating these steps could enable metabolic engineering strategies to improve yields or produce novel derivatives.
Rational Design and Discovery of Next-Generation Analogues with Enhanced Selectivity
The structural features of this compound, particularly its meroterpenoid core and ester linkage, offer opportunities for the rational design and synthesis of analogues. nih.govnih.govnih.gov The biological activity of fumagillin and its derivatives is often linked to their interaction with specific protein targets, such as methionine aminopeptidase (B13392206) 2 (MetAP2). mdpi.comnih.govresearchgate.netresearchgate.net Rational design efforts aim to create new compounds with improved potency, selectivity for particular targets, reduced off-target effects, and enhanced stability or bioavailability. Studies on fumagillin analogues have explored modifications to the cyclohexane (B81311) ring and the ester-linked side chain to understand their impact on activity and binding to MetAP2. nih.gov For example, modifications at the C4 and C6 positions of the cyclohexane ring have been investigated. nih.gov Future research involves using structural information of this compound and its targets, coupled with computational modeling and synthetic chemistry, to develop next-generation analogues with tailored pharmacological profiles.
Development of Advanced Analytical Methods for Trace Detection and Quantification
Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including biological samples, fermentation broths, and potentially food or environmental samples. Current analytical techniques for natural products often involve chromatography coupled with mass spectrometry (LC-MS, GC-MS). thermoscientific.frcdc.gov However, for trace detection and complex matrices, more advanced methods are needed. This includes developing highly sensitive and specific chromatographic methods (e.g., using UPLC/MS/MS) researchgate.net, optimizing sample preparation techniques to minimize matrix effects, and potentially utilizing techniques like charged aerosol detection for non-volatile compounds. thermoscientific.fr The goal is to achieve lower limits of detection (LOD) and quantification (LOQ) to ensure accurate measurements, especially when dealing with low concentrations or evaluating purity. emerypharma.comchromatographyonline.comfloridadep.gov Future research will focus on developing validated analytical protocols that are robust, reliable, and suitable for regulatory purposes, enabling precise monitoring and analysis of this compound throughout research and potential production processes. emerypharma.comchromatographyonline.com
Scalable Production Methodologies for Industrial Implementation
Translating the production of this compound from laboratory scale to industrial levels requires the development of scalable and cost-effective methodologies. As a fungal secondary metabolite, its production is typically achieved through fermentation of the producing organism, such as Aspergillus fumigatus. mdpi.com Future research in this area includes optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize this compound yield, exploring different strains or genetic modifications to improve productivity, and developing efficient downstream processing techniques for extraction, purification, and isolation of the compound at a large scale. nih.gov Novel approaches such as bioprocess engineering, synthetic biology to engineer alternative production hosts, or potentially chemoenzymatic synthesis routes could also be explored to achieve scalable and sustainable production for potential industrial applications. rsc.orgacs.org
Q & A
Q. What are the standard protocols for synthesizing Fumagiringillin in laboratory settings?
Methodological Answer: Synthesis protocols should include step-by-step descriptions of reaction conditions (e.g., temperature, catalysts), purification methods (e.g., column chromatography), and yield optimization. Ensure reproducibility by adhering to guidelines for experimental reporting, such as detailing solvent purity, equipment calibration, and batch-to-batch variability checks . Characterization via NMR, HPLC, and mass spectrometry is critical for verifying structural integrity .
Q. Which characterization techniques are essential for confirming this compound’s purity and structural identity?
Methodological Answer: Combine spectroscopic methods (e.g., H/C NMR, IR) with chromatographic analysis (HPLC, GC-MS) to confirm purity. For novel derivatives, X-ray crystallography or high-resolution mass spectrometry (HRMS) may resolve ambiguities. Cross-validate results against published spectra and ensure instrument calibration aligns with standardized protocols .
Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors like heat, light, and pH extremes. Use validated analytical methods (e.g., UV-Vis spectroscopy, HPLC) to quantify degradation products. Document experimental parameters (e.g., sampling intervals, storage conditions) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis under anaerobic conditions to improve yield?
Methodological Answer: Systematically test variables such as inert gas purity (e.g., nitrogen vs. argon), catalyst loading, and solvent drying methods. Employ design-of-experiment (DoE) frameworks to identify optimal conditions while minimizing resource use. Validate outcomes using kinetic studies and spectroscopic monitoring .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across independent studies?
Methodological Answer: Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels. Perform dose-response curves with internal controls and standardize activity metrics (e.g., IC). Use meta-analysis tools to statistically reconcile data, considering batch-specific variability or solvent effects .
Q. How can conflicting structural data from X-ray crystallography and NMR studies of this compound derivatives be addressed?
Methodological Answer: Re-examine sample preparation (e.g., crystallization solvents, concentration) and data collection parameters (e.g., temperature, NMR shimming). Employ complementary techniques like computational modeling (DFT, molecular dynamics) to simulate spectra and identify conformational flexibility. Cross-reference with solid-state NMR or cryo-EM if applicable .
Q. What methodologies validate this compound’s mechanism of action in complex biological systems?
Methodological Answer: Use orthogonal assays (e.g., CRISPR knockouts, fluorescence-based binding assays) to confirm target engagement. Integrate omics approaches (proteomics, metabolomics) to map downstream effects. Ensure statistical rigor by predefining significance thresholds and controlling for off-target effects via counter-screening .
Methodological and Analytical Frameworks
Q. How should researchers formulate hypotheses about this compound’s structure-activity relationships (SAR)?
Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define SAR objectives. For example: “In in vitro models (P), how do methyl-group substitutions (I) compared to unmodified this compound (C) affect antimicrobial efficacy (O)?” Validate hypotheses using molecular docking and synthetic analog libraries .
Q. What are best practices for reporting contradictory data in this compound studies?
Methodological Answer: Clearly distinguish raw vs. processed data in appendices and main text . Discuss potential sources of error (e.g., instrument drift, sample degradation) and statistical adjustments (e.g., Bonferroni correction). Use funnel plots or sensitivity analyses to assess bias in aggregated data .
Q. How can researchers integrate historical literature with new findings on this compound’s pharmacokinetics?
Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Perform in silico ADMET predictions alongside in vivo studies to bridge historical data with modern assays. Use citation tracking tools to map seminal studies and avoid redundant hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
